An In-depth Technical Guide to 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC)
An In-depth Technical Guide to 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is a prominent oxidized phospholipid species and a high-affinity ligand for the scavenger receptor CD36.[1][2] As a component of oxidized low-density lipoprotein (oxLDL), KDdiA-PC plays a critical role in the pathogenesis of atherosclerosis. Its interaction with CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL, cellular cholesterol accumulation, and the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4] This guide provides a comprehensive technical overview of KDdiA-PC, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Concepts
KDdiA-PC is chemically defined as 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine.[1][5] It belongs to a family of oxidized phospholipids (B1166683) that are generated during oxidative stress and are found enriched in atherosclerotic lesions.[3] The defining structural feature of KDdiA-PC and similar oxidized phospholipids that confers high-affinity binding to CD36 is an oxidatively truncated sn-2 acyl group with a terminal γ-oxo-α,β-unsaturated carbonyl moiety.[6]
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | [1] |
| CAS Number | 439904-34-4 | [1] |
| Molecular Formula | C36H66NO11P | [1][7] |
| Molecular Weight | 719.9 g/mol | [1][7] |
| Synonyms | PKDdiA-PC | [7] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of KDdiA-PC involves its specific binding to the macrophage scavenger receptor CD36.[1][3] This interaction is largely electrostatic, occurring between the negatively charged carboxylate group on the sn-2 acyl chain of KDdiA-PC and positively charged lysine (B10760008) residues (specifically Lys164 and Lys166) within the binding domain of CD36.[6]
Upon binding, KDdiA-PC facilitates the recognition and uptake of oxLDL particles by macrophages. This process is a critical step in the formation of foam cells.[3] The binding of KDdiA-PC to CD36 can trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinases (JNK), which are involved in the cellular response to stress and inflammation.[4]
Signaling Pathway Diagram
Caption: KDdiA-PC signaling pathway leading to foam cell formation.
Experimental Protocols
The following are detailed methodologies for key experiments involving KDdiA-PC, synthesized from published research.
Preparation of KDdiA-PC Containing Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating KDdiA-PC, which can be used in various binding and cellular uptake assays.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or similar carrier phospholipid
-
KDdiA-PC
-
Argon gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with 0.1 µm polycarbonate filters
Procedure:
-
In a clean glass vial, dissolve the desired molar ratio of POPC and KDdiA-PC in chloroform. A typical ratio for binding assays is 5-10 mol % KDdiA-PC.
-
Evaporate the chloroform under a gentle stream of argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with argon-sparged PBS by vortexing vigorously. This will form multilamellar vesicles.
-
To create unilamellar vesicles, subject the vesicle suspension to multiple extrusions (at least 10 passes) through a 0.1 µm polycarbonate filter using a mini-extruder at a temperature above the lipid transition temperature (e.g., 37°C).
-
The resulting SUVs can be stored under argon at 4°C for a short period before use.
CD36 Binding Assay (Competition Format)
This assay measures the ability of KDdiA-PC-containing vesicles to compete with a labeled ligand (e.g., 125I-oxLDL) for binding to CD36 expressed on cells.
Materials:
-
HEK-293 cells stably transfected with human CD36
-
Control (mock-transfected) HEK-293 cells
-
125I-labeled oxidized LDL (125I-oxLDL)
-
KDdiA-PC containing vesicles (prepared as in 3.1)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Plate CD36-expressing and control cells in 24-well plates and grow to confluency.
-
On the day of the experiment, wash the cells once with binding buffer.
-
Prepare serial dilutions of the KDdiA-PC vesicles (unlabeled competitor) in binding buffer.
-
Add a constant concentration of 125I-oxLDL (e.g., 5 µg/mL) to each well, along with the varying concentrations of the competitor vesicles.
-
Incubate the plates at 4°C for 3-4 hours with gentle agitation.
-
Aspirate the incubation medium and wash the cells three times with cold wash buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the radioactivity bound to control cells from that bound to CD36-expressing cells.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
Macrophage Foam Cell Formation Assay
This assay quantifies the accumulation of cholesterol esters in macrophages after treatment with KDdiA-PC, indicating foam cell formation.
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
KDdiA-PC containing vesicles
-
[14C]oleic acid
-
RPMI 1640 medium with 10% fetal bovine serum
-
Thin-layer chromatography (TLC) plates
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the mobile phase
-
Scintillation counter
Procedure:
-
Plate macrophages in 12-well plates and allow them to adhere.
-
Incubate the cells with KDdiA-PC vesicles (e.g., 30 µM) and [14C]oleic acid (e.g., 1.5 µCi/mL) in culture medium at 37°C.
-
After 24 hours, remove the medium and wash the cells with PBS.
-
Extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).
-
Separate the cholesterol esters from other lipids by TLC using the specified mobile phase.
-
Scrape the silica (B1680970) corresponding to the cholesterol ester band and quantify the radioactivity by liquid scintillation counting.
-
An increase in [14C]oleate incorporation into cholesterol esters indicates foam cell formation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of KDdiA-PC on macrophage foam cell formation.
Caption: Workflow for macrophage foam cell formation assay.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of KDdiA-PC with CD36.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for competing 125I-NO2-LDL binding to CD36 | Comparable to its analog KOdiA-PC | HEK-293 cells overexpressing CD36 | [5] |
| Binding Affinity to CD36 | High affinity | GST-CD36 fusion protein | [6] |
| Effective Concentration for Foam Cell Formation | ~30 µM | Mouse peritoneal macrophages | [5] |
| Molar Ratio for CD36 Binding in Vesicles | 0.3 mol% sufficient | In vitro binding assay | [2] |
| Concentration for CD36 Binding in SLBs | Gradients of 5, 7, or 10 mol% | Supported Lipid Bilayers | [8][9] |
Conclusion
KDdiA-PC is a crucial molecule in the study of atherosclerosis and lipid metabolism. Its specific and high-affinity interaction with the CD36 scavenger receptor provides a clear mechanism for the uptake of oxidized lipids and the subsequent formation of foam cells. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate the roles of KDdiA-PC and other oxidized phospholipids in cardiovascular disease and to explore potential therapeutic interventions targeting this pathway.
References
- 1. Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
